molecular formula C9H7ClN2O3 B2850756 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride CAS No. 2138539-37-2

8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride

Cat. No.: B2850756
CAS No.: 2138539-37-2
M. Wt: 226.62
InChI Key: LHWJVJAEZUDMEF-UHFFFAOYSA-N
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Description

8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride is a heterocyclic compound with significant importance in medicinal chemistry. It is known for its unique structure, which includes a naphthyridine ring system fused with a carboxylic acid and a hydroxyl group. This compound has been studied for its potential biological activities and applications in various scientific fields .

Mechanism of Action

Preparation Methods

The synthesis of 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, cyclization can be achieved using triphenylphosphine (PBu₃) in acetic acid (AcOH), yielding excellent results . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and antiviral activities.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with unique properties

Comparison with Similar Compounds

8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride can be compared with other naphthyridine derivatives, such as:

Properties

IUPAC Name

8-oxo-7H-1,7-naphthyridine-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.ClH/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14;/h1-4H,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWJVJAEZUDMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NC=C2C(=O)O)N=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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